molecular formula C16H23N5O B2720068 2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380069-09-8

2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2720068
CAS No.: 2380069-09-8
M. Wt: 301.394
InChI Key: MBUHJZQDQWPGBP-UHFFFAOYSA-N
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Description

2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne.

    Piperidine Synthesis: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling Reactions: The triazole and piperidine moieties are then coupled to the pyridine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the triazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials, such as polymers or nanomaterials.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the triazole or piperidine moieties.

Mechanism of Action

The mechanism of action of 2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and piperidine rings could play key roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]benzene
  • 2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]quinoline

Uniqueness

What sets 2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both a triazole and a piperidine ring in the same molecule can enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

2-methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13-5-3-7-16(19-13)22-11-14-6-4-8-21(9-14)10-15-17-12-18-20(15)2/h3,5,7,12,14H,4,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHJZQDQWPGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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